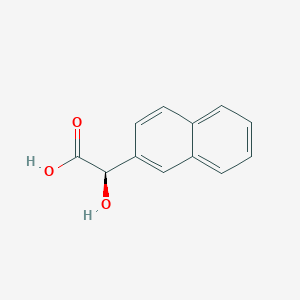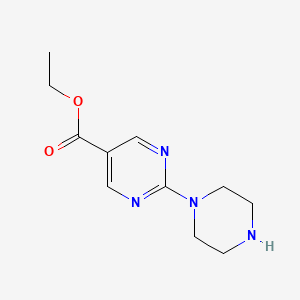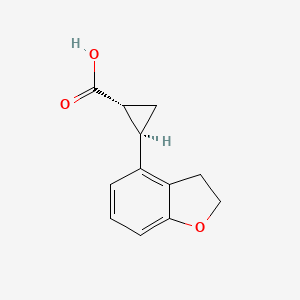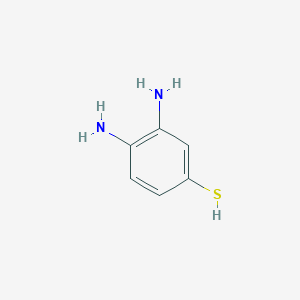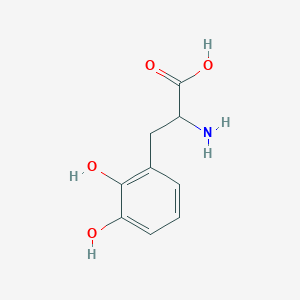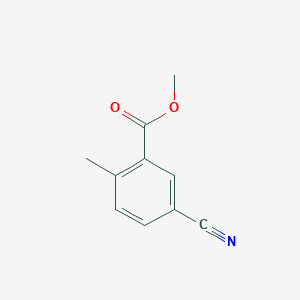
Methyl 5-cyano-2-methylbenzoate
Übersicht
Beschreibung
Methyl 5-cyano-2-methylbenzoate is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.18 g/mol . The IUPAC name for this compound is methyl 5-cyano-2-methylbenzoate .
Molecular Structure Analysis
The InChI code for Methyl 5-cyano-2-methylbenzoate is1S/C10H9NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,1-2H3 . The Canonical SMILES representation is CC1=C(C=C(C=C1)C#N)C(=O)OC . Physical And Chemical Properties Analysis
Methyl 5-cyano-2-methylbenzoate has a molecular weight of 175.18 g/mol . It has a computed XLogP3 value of 2.5 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 175.063328530 g/mol . The topological polar surface area is 50.1 Ų . The heavy atom count is 13 . The complexity of the molecule is 241 .Wissenschaftliche Forschungsanwendungen
Use in Organic Synthesis
“Methyl 5-cyano-2-methylbenzoate” is used as a building block in organic synthesis . It’s a type of aryl benzonitrile, which are important components in a variety of chemical reactions .
Method of Application
The compound can be used in reactions with various other chemicals to create new compounds. The specific procedures and parameters would depend on the particular reaction being carried out .
Results or Outcomes
The outcomes of these reactions would vary based on the specific reaction conditions and the other chemicals involved. In general, the goal of using “Methyl 5-cyano-2-methylbenzoate” in organic synthesis is to create new compounds with desired properties .
Use in Catalyst Research
“Methyl 5-cyano-2-methylbenzoate” has been used in research studying the effectiveness of various catalysts .
Method of Application
In this research, “Methyl 5-cyano-2-methylbenzoate” was reacted with methanol using an acidic catalyst. The researchers studied the activity of different zirconium metal catalysts .
Results or Outcomes
The researchers found that zirconium metal catalysts with fixed Ti had the best activity .
Use in Chemical Building Blocks
“Methyl 5-cyano-2-methylbenzoate” is used as a chemical building block . It’s a type of aryl benzonitrile, which are important components in a variety of chemical reactions .
Results or Outcomes
Use in Disease Research
“Methyl 5-cyano-2-methylbenzoate” has been used in disease research . It’s used in the study of various diseases and their treatments .
Method of Application
In this research, “Methyl 5-cyano-2-methylbenzoate” is used in various experimental procedures. The specific methods would depend on the particular disease being studied .
Results or Outcomes
The outcomes of these studies would vary based on the specific disease and the experimental procedures used. In general, the goal of using “Methyl 5-cyano-2-methylbenzoate” in disease research is to gain a better understanding of the disease and to develop effective treatments .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJITVMSLMNYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433712 | |
| Record name | Methyl 5-cyano-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-methylbenzoate | |
CAS RN |
103261-68-3 | |
| Record name | Benzoic acid, 5-cyano-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103261-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-cyano-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

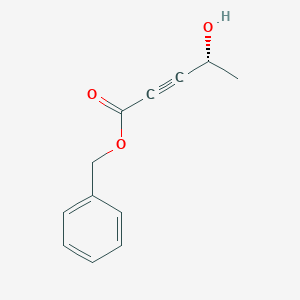
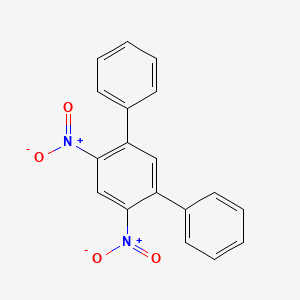
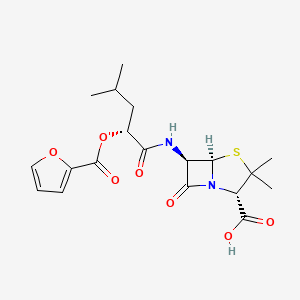
![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)
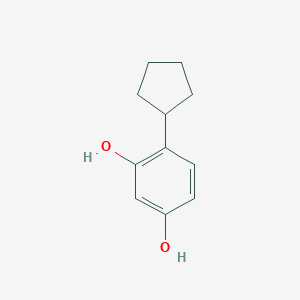
![[2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1600219.png)
